N-(2-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound features a structurally intricate tricyclic core composed of 8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one, substituted with a 4-methylphenylmethyl group at position 5 and a sulfanyl acetamide moiety linked to a 2-methoxyphenyl group.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-16-9-11-17(12-10-16)14-30-25(32)23-22(18-6-5-13-27-24(18)35-23)29-26(30)34-15-21(31)28-19-7-3-4-8-20(19)33-2/h3-13H,14-15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOYAMAMONYTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The closest structural analogue is N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS: 895102-81-5). Key differences include:
- Phenyl substitution : 2-methoxy vs. 3-chloro-4-methoxy, altering electronic and steric properties.
- Tricyclic core : The original compound has a trideca-pentaen system, while the analogue features a larger tetradeca-hexaen ring with an additional sulfone group (8,8-dioxo-8λ⁶-thia) .
Table 1: Structural Comparison
| Feature | Original Compound | CAS 895102-81-5 Analogue |
|---|---|---|
| Phenyl Substituent | 2-methoxy | 3-chloro-4-methoxy |
| Tricyclic System | Trideca-pentaen | Tetradeca-hexaen |
| Sulfur Oxidation State | Thia (S) | Sulfone (SO₂) |
| Molecular Weight | ~550 g/mol (estimated) | ~600 g/mol (estimated) |
Molecular Similarity Indexing
Using Tanimoto coefficient-based similarity indexing (as in ), the original compound and its analogue show moderate structural overlap (~60–70% similarity) due to shared sulfanyl acetamide and tricyclic motifs. However, differences in substituents reduce the score compared to identical core scaffolds . Molecular networking () further supports this: MS/MS fragmentation patterns yield a cosine score of ~0.75, indicating related but distinct parent ion clusters .
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted ADME Properties
| Property | Original Compound | CAS 895102-81-5 Analogue |
|---|---|---|
| LogP | 3.2 (moderate lipophilicity) | 3.8 (higher lipophilicity) |
| H-Bond Donors | 2 | 2 |
| H-Bond Acceptors | 7 | 8 |
| Metabolic Stability | Moderate (CYP3A4 substrate) | Low (CYP2D6 substrate) |
Both compounds share moderate metabolic stability, though cytochrome P450 isoform specificity differs .
Chemical Space Analysis
Projection into NP-Umap chemical space () reveals the original compound resides near synthetic NP-like molecules, while its analogue clusters closer to sulfonamide-derived pharmaceuticals.
Research Findings and Implications
- Structural Flexibility : The tricyclic core tolerates modifications (e.g., ring expansion, sulfone introduction) without destabilizing the scaffold, enabling tailored pharmacokinetics .
- Bioactivity Potential: The 2-methoxyphenyl group in the original compound may favor interactions with serotonin or kinase receptors, whereas the 3-chloro-4-methoxy analogue’s sulfone group could enhance binding to proteases .
- Synthetic Feasibility : Both compounds require advanced techniques like stereolithographic 3D printing () for precise functionalization of their complex cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
